molecular formula C19H17ClFN3O4S B2881395 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 921553-93-7

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2881395
CAS No.: 921553-93-7
M. Wt: 437.87
InChI Key: CXTDYPZWJLYGHW-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a benzenesulfonamide group linked to a pyridazinone core via an ethyl chain, a structural motif present in molecules investigated for various biological activities. Scientific literature indicates that analogs containing the sulfonamide functional group have been explored as inhibitors of specific protein-protein interactions, such as the Keap1-Nrf2 pathway, which is a promising target for managing oxidative stress in neurodegenerative and metabolic diseases . Furthermore, compounds with pyridazinone scaffolds are frequently studied in oncology research for their potential effects on cell proliferation and differentiation . The specific substitutions on this molecule—the 4-chlorophenyl group on the pyridazine ring and the 5-fluoro-2-methoxy groups on the benzene ring—are typically engineered to optimize binding affinity, selectivity, and metabolic stability. This makes it a valuable chemical probe for investigating novel biological mechanisms in a laboratory setting. This product is intended For Research Use Only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O4S/c1-28-17-8-6-15(21)12-18(17)29(26,27)22-10-11-24-19(25)9-7-16(23-24)13-2-4-14(20)5-3-13/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTDYPZWJLYGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H20ClN3O4S
  • Molecular Weight : 457.9 g/mol
  • CAS Number : 1219584-39-0

The compound features a pyridazine ring, a chlorophenyl group, and a sulfonamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit various enzymatic pathways, particularly those involved in inflammation and cancer progression.

Potential Targets:

  • Lipoxygenases (LOXs) : The compound may inhibit LOXs, which are involved in inflammatory responses and cancer cell proliferation .
  • Apoptosis Pathways : Studies suggest that it may induce apoptosis in cancer cells via mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (A549) cells. The following table summarizes key findings from research studies:

CompoundCell LineIC50 (µM)Mechanism
This compoundA549TBDInduces apoptosis via mitochondrial pathways
5-Fluorouracil (Control)A5494.98 ± 0.41Chemotherapeutic agent

Inhibition of Inflammatory Responses

In addition to its anticancer properties, the compound may exhibit anti-inflammatory effects by inhibiting LOX enzymes involved in the synthesis of inflammatory mediators. This suggests a dual role in both cancer therapy and the management of inflammatory diseases .

Case Studies

  • Study on Apoptosis Induction :
    • A study investigated the effect of this compound on A549 cells and reported a significant increase in cleaved caspase-3 levels, indicating that it promotes apoptosis through caspase-dependent pathways .
  • Inflammation Model :
    • In a model of inflammation, the compound demonstrated the ability to reduce levels of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs typically vary in substituents on the pyridazinone ring, sulfonamide group, or aromatic systems. Key comparisons include:

Compound Core Structure Substituents Functional Groups Key Properties
Target Compound Pyridazinone 4-Cl-phenyl, 5-F-2-MeO-benzenesulfonamide Sulfonamide, Ether, Halogen Moderate logP (~3.2), High H-bond capacity
[ Compound] Furo[2,3-b]pyridine 4-F-phenyl, pyrimidin-2-yl cyclopropane carboxamide Carboxamide, Furan, Halogen Higher logP (~4.1), Moderate solubility
6-Oxo-pyridazinone-sulfonamide analog Pyridazinone 3-NO₂-phenyl, 4-Me-benzenesulfonamide Sulfonamide, Nitro Low logP (~2.5), Polar, Poor membrane permeation

Key Findings:

Halogen Effects :

  • The 4-chlorophenyl group in the target compound enhances lipophilicity and π-π stacking compared to the 4-fluorophenyl analog in [] . Chlorine’s larger atomic radius improves hydrophobic interactions but may reduce metabolic stability.
  • Fluorine in the benzenesulfonamide moiety increases electronegativity, enhancing hydrogen bonding with target proteins (e.g., kinases) .

Core Scaffold Differences: Pyridazinone (target) vs. furopyridine ([]): Pyridazinone’s conjugated system allows stronger binding to ATP pockets in kinases, while furopyridine’s fused ring system may confer rigidity and selectivity .

Functional Group Impact :

  • Sulfonamide (target) vs. carboxamide ([]): Sulfonamides exhibit higher acidity (pKa ~10–11) than carboxamides (pKa ~15–16), improving solubility and ionic interactions at physiological pH .

Q & A

Basic Synthesis: What are the key steps and reagents for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Use palladium-based catalysts to link the pyridazinone core with the 4-chlorophenyl group .
  • Sulfonamide formation : React a sulfonyl chloride intermediate (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) with a primary amine-containing ethylpyridazinone derivative under basic conditions (e.g., NaOH or K₂CO₃) .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for optimal reaction kinetics .
  • Purification : Column chromatography or recrystallization is critical to isolate the final product with >95% purity .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key factors include:

  • Temperature control : Maintain 60–80°C during coupling reactions to balance reaction rate and side-product formation .
  • Catalyst loading : Use 2–5 mol% palladium catalysts (e.g., Pd(PPh₃)₄) to minimize metal residues while ensuring complete conversion .
  • Solvent effects : DMF enhances nucleophilicity in sulfonamide bond formation, but switching to THF may reduce byproducts in sensitive steps .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and terminate reactions at ~90% conversion to avoid degradation .

Characterization: Which analytical techniques are most reliable for validating structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 478.08) .

Biological Activity: How to design experiments to evaluate its pharmacological potential?

Methodological Answer:

  • Target identification : Screen against kinase or protease libraries using fluorescence-based assays (e.g., FRET for enzyme inhibition) .
  • Dose-response studies : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .
  • Cytotoxicity assays : Use MTT or resazurin assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .

Stability Analysis: How to assess its stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with LC-MS .

Data Contradictions: How to resolve discrepancies in biological activity across studies?

Methodological Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., CHO-K1 vs. HEK-293) and buffer conditions (e.g., Mg²⁺ concentration in kinase assays) .
  • Batch variability : Compare purity certificates (e.g., HPLC chromatograms) to rule out impurities affecting activity .
  • Statistical validation : Apply ANOVA or non-parametric tests to confirm significance of outliers .

Structure-Activity Relationship (SAR): How to design analogs for SAR studies?

Methodological Answer:

  • Substituent variation : Replace the 4-chlorophenyl group with 4-fluorophenyl or 4-methoxyphenyl to probe electronic effects .
  • Linker modification : Substitute the ethyl spacer with propyl or rigid aromatic groups to assess conformational flexibility .
  • Bioisosteres : Replace the sulfonamide with carboxamide or phosphonate groups to modulate solubility and target binding .

Metabolic Profiling: What methodologies identify primary metabolic pathways?

Methodological Answer:

  • Microsomal incubation : Use human liver microsomes (HLM) with NADPH cofactor; analyze metabolites via LC-MS/MS .
  • Phase I/II metabolism : Test cytochrome P450 (CYP3A4, CYP2D6) and UDP-glucuronosyltransferase (UGT) activity .
  • Stable isotope labeling : Synthesize deuterated analogs to trace metabolic cleavage sites .

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